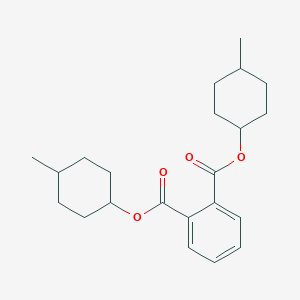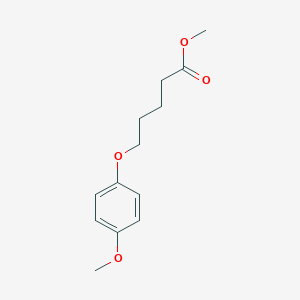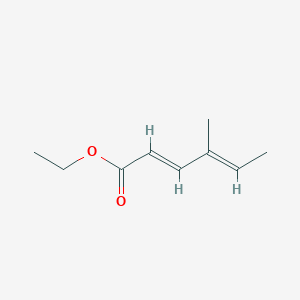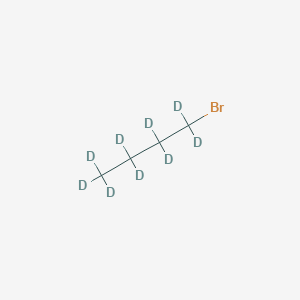
Ftalato de bis(4-metilciclohexilo)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate: is a chemical compound with the molecular formula C22H30O4. It is an ester derivative of phthalic acid, where the phthalic acid is esterified with 4-methylcyclohexanol.
Aplicaciones Científicas De Investigación
Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.
Biology: Investigated for its potential use in biological assays and as a component in biochemical research.
Medicine: Explored for its potential in drug formulation and delivery systems.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 4-methylcyclohexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to ensure high yield and purity of the product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality control of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed:
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted esters.
Mecanismo De Acción
The mechanism of action of Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets through ester linkages. The compound can undergo hydrolysis to release phthalic acid and 4-methylcyclohexanol, which can further interact with biological pathways. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or material synthesis.
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) phthalate (DEHP): Another ester of phthalic acid, commonly used as a plasticizer.
Diisobutyl phthalate (DIBP): Similar in structure and used in similar applications.
Bis(2-methylpropyl) phthalate: Another ester derivative with comparable properties
Uniqueness: Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate is unique due to the presence of the 4-methylcyclohexyl groups, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where other phthalate esters may not be as effective .
Propiedades
IUPAC Name |
bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWMYHRXOJYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609388 |
Source


|
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18249-11-1 |
Source


|
| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)






